Hydroquinine

Description

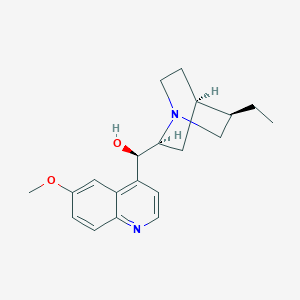

Structure

2D Structure

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878516 | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7, 23495-98-9, 1435-55-8 | |

| Record name | (-)-Dihydroquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroquinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J3Q51T6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid Catalyst: A Technical Guide to the Discovery and History of Hydroquinine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of hydroquinine, a Cinchona alkaloid, in the advancement of asymmetric catalysis. From its discovery as a natural product to its application in seminal, stereoselective reactions that have shaped modern synthetic chemistry, this document provides a comprehensive historical overview, detailed experimental protocols for key reactions, and a summary of their quantitative outcomes.

Introduction: The Cinchona Alkaloids and the Dawn of Asymmetric Catalysis

The story of this compound in asymmetric catalysis is intrinsically linked to the broader history of the Cinchona alkaloids. Isolated from the bark of the Cinchona tree, these compounds, most famously quinine, were initially recognized for their antimalarial properties. French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou first isolated quinine in 1820.[1] this compound, a diastereomer of hydroquinidine and closely related to quinine (differing only by the saturation of the vinyl group), is a naturally occurring Cinchona alkaloid, though often found in smaller quantities.

The unique chiral scaffold of these alkaloids, featuring a quinoline and a quinuclidine ring system with multiple stereocenters, made them intriguing candidates for inducing chirality in chemical reactions. The earliest foray into this field was in 1912, when Bredig and Fiske observed that quinine and its pseudoenantiomer quinidine could catalyze the addition of hydrogen cyanide to benzaldehyde to produce slightly optically active mandelonitrile. While the enantiomeric excesses (ee) were low (less than 10%), this represented a foundational proof-of-concept for organocatalysis using these natural products.

It was not until the mid-20th century that the true potential of these alkaloids began to be realized, marking the beginning of a new era in asymmetric synthesis.

Pioneering Studies: The Work of Pracejus and Wynberg

The 1960s and 1970s saw the first significant breakthroughs in the use of Cinchona alkaloids for asymmetric catalysis, with the work of Hans Pracejus and Hans Wynberg being particularly notable.

Pracejus: Asymmetric Addition to Ketenes

In 1960, Hans Pracejus published a landmark paper detailing the asymmetric addition of methanol to phenylmethylketene, catalyzed by various Cinchona alkaloids and their derivatives. This work is widely regarded as one of the first examples of a highly enantioselective organocatalytic reaction. Using O-acetylquinine, a derivative of quinine, Pracejus achieved an impressive 74% ee for the formation of (S)-methyl 2-phenylpropanoate. This seminal work demonstrated that Cinchona alkaloids could induce significant levels of stereocontrol.

Quantitative Data for Pracejus's Asymmetric Addition of Methanol to Phenylmethylketene

| Catalyst | Enantiomeric Excess (ee%) | Configuration of Product |

| O-Acetylquinine | 74 | S |

| Quinine | 63 | S |

| Quinidine | 58 | R |

| Cinchonine | 28 | R |

| Cinchonidine | 53 | S |

Experimental Protocol: Pracejus's Asymmetric Addition (General Procedure)

A solution of the Cinchona alkaloid catalyst in a suitable solvent (e.g., toluene) is prepared. To this solution, at a controlled temperature (often sub-ambient), a solution of phenylmethylketene in the same solvent is added, followed by the addition of methanol. The reaction is stirred for a specified period, and the product, methyl 2-phenylpropanoate, is isolated and purified. The enantiomeric excess is determined by polarimetry.

Wynberg: The Concept of Bifunctional Catalysis and the Michael Addition

In the late 1970s and early 1980s, Hans Wynberg and his group conducted extensive studies on the use of unmodified Cinchona alkaloids in a variety of asymmetric reactions, most notably the Michael addition of thiophenol to cyclohexenone. Wynberg observed that the natural alkaloids, possessing a free hydroxyl group at the C9 position, were often more effective catalysts than their O-acylated or O-alkylated counterparts.

This led to the proposal of a bifunctional catalysis mechanism, where the basic quinuclidine nitrogen activates the nucleophile (the thiol) through deprotonation, while the C9-hydroxyl group simultaneously activates the electrophile (the enone) through hydrogen bonding. This dual activation model was a significant conceptual advance in understanding how these organocatalysts operate.

Quantitative Data for Wynberg's Asymmetric Michael Addition of Thiophenol to 2-Cyclohexen-1-one

| Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Configuration of Product |

| Quinine | 95 | 56 | R |

| Quinidine | 98 | 58 | S |

| Cinchonine | 92 | 21 | S |

| Cinchonidine | 96 | 69 | R |

Experimental Protocol: Wynberg's Asymmetric Michael Addition of Thiophenol to Cyclohexenone

To a solution of 2-cyclohexen-1-one and the Cinchona alkaloid catalyst (e.g., cinchonidine) in a solvent such as toluene at a low temperature (e.g., -50 °C), thiophenol is added dropwise. The reaction mixture is stirred for several hours. The product, 3-(phenylthio)cyclohexan-1-one, is then isolated by quenching the reaction, followed by extraction and purification via chromatography. The enantiomeric excess is determined by methods such as chiral HPLC or by conversion to a diastereomeric derivative.

The Sharpless Revolution: Asymmetric Dihydroxylation

The late 1980s marked a paradigm shift in asymmetric catalysis with K. Barry Sharpless's development of the asymmetric dihydroxylation (AD) of olefins. This reaction, for which Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a Cinchona alkaloid. Dithis compound (DHQ) and its pseudoenantiomer dihydroquinidine (DHQD) proved to be the most effective alkaloid backbones for the ligands in this transformation.

The Sharpless Asymmetric Dihydroxylation is renowned for its high enantioselectivity across a broad range of olefin substrates, its predictable stereochemical outcome, and its operational simplicity, particularly with the development of the commercially available "AD-mix" formulations. AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand) deliver the diol product from opposite faces of the olefin.

Quantitative Data for the Sharpless Asymmetric Dihydroxylation of Stilbene

| Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee%) |

| (E)-Stilbene | (DHQ)₂-PHAL (in AD-mix-α) | >95 | >99 |

| (E)-Stilbene | (DHQD)₂-PHAL (in AD-mix-β) | >95 | >99 |

| (Z)-Stilbene | (DHQ)₂-PHAL (in AD-mix-α) | >90 | 95 |

| (Z)-Stilbene | (DHQD)₂-PHAL (in AD-mix-β) | >90 | 94 |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation using AD-mix

-

Preparation: A 1:1 mixture of tert-butanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of AD-mix: The commercially available AD-mix powder (containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and the chiral ligand) is added to the solvent mixture and stirred vigorously until the two phases are clear and the aqueous phase is a vibrant yellow.[2]

-

Addition of Substrate: The olefin is added to the reaction mixture at 0 °C.

-

Reaction: The reaction is stirred vigorously at 0 °C for a specified time (typically 6-24 hours), during which the color of the reaction mixture may change.

-

Quenching: The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred at room temperature for 1 hour.

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or recrystallization to yield the pure diol.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Mechanistic Insights and Visualizations

The success of this compound and other Cinchona alkaloids in asymmetric catalysis stems from their well-defined three-dimensional structures, which create a chiral environment around the reacting species.

Wynberg's Bifunctional Catalysis

As previously mentioned, Wynberg's model for the Michael addition involves a dual activation pathway. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the thiol to form a more nucleophilic thiolate. Simultaneously, the C9-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the enone, which increases its electrophilicity and orients it for a stereoselective attack.

Caption: Wynberg's bifunctional catalysis model.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves several key steps. The chiral ligand, derived from dithis compound or dihydroquinidine, coordinates to osmium tetroxide to form a chiral active catalyst. This complex then undergoes a [3+2] cycloaddition with the olefin to form an osmate ester. Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide, then reoxidizes the osmium to its active Os(VIII) state, thus completing the catalytic cycle.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

The journey of this compound and its parent Cinchona alkaloids from a traditional medicine to a cornerstone of asymmetric catalysis is a testament to the power of natural products in chemical innovation. The pioneering work of Pracejus and Wynberg laid the conceptual and practical groundwork, demonstrating the potential for high enantioselectivity using these chiral scaffolds. This culminated in the development of the Sharpless Asymmetric Dihydroxylation, a reaction that has had a profound and lasting impact on the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The principles of bifunctional catalysis and ligand-accelerated catalysis, which were elucidated through the study of these alkaloids, continue to influence the design of new and improved asymmetric catalysts today. This technical guide serves as a resource for understanding the historical context and practical application of these remarkable natural catalysts.

References

The Catalytic Core of Hydroquinine: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine, a Cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis. Its rigid chiral scaffold, featuring both a basic quinuclidine nitrogen and a quinoline moiety, allows for the effective creation of a chiral environment around reacting substrates. This technical guide delves into the fundamental chemical properties of this compound that underpin its catalytic activity, providing a resource for researchers looking to leverage this versatile catalyst in the development of stereoselective synthetic methodologies.

Core Chemical Properties of this compound

This compound's catalytic efficacy is rooted in its unique structural and electronic features. Understanding these properties is crucial for predicting its behavior in various reaction systems and for the rational design of new catalytic applications.

Structure and Stereochemistry

This compound is a diastereomer of quinine, with the ethyl group at the C3 position of the quinuclidine ring being saturated. Its structure is characterized by a quinoline ring linked to a bicyclic quinuclidine moiety via a hydroxymethylene bridge. The molecule possesses multiple stereocenters, which define its three-dimensional shape and are critical for inducing enantioselectivity in catalyzed reactions. The key stereocenters dictate the spatial arrangement of the functional groups that interact with the substrates.

Basicity and pKa

Catalytic Applications of this compound

This compound has proven to be a versatile catalyst for a variety of asymmetric transformations, most notably in conjugate addition reactions. Its ability to act as a bifunctional catalyst, engaging both the nucleophile and the electrophile through a combination of Brønsted base activation and hydrogen bonding, is key to its success.

Asymmetric aza-Henry Reaction

A significant application of this compound-derived catalysts is in the asymmetric aza-Henry (nitro-Mannich) reaction. A chiral thiourea derived from this compound has been shown to be highly effective in catalyzing the addition of nitroalkanes to isatin-derived ketimines, producing chiral 3-amino-3-nitro-oxindoles with high diastereo- and enantioselectivity.

Quantitative Data for the aza-Henry Reaction [1][3]

| Entry | R | R' | Yield (%) | dr (anti/syn) | ee (%) [anti] |

| 1 | H | Et | 95 | 91:9 | 96 |

| 2 | H | n-Pr | 96 | 93:7 | 97 |

| 3 | H | n-Bu | 93 | 92:8 | 96 |

| 4 | 5-F | Et | 90 | 90:10 | 95 |

| 5 | 5-Cl | Et | 92 | 89:11 | 94 |

| 6 | 5-Br | Et | 94 | 91:9 | 95 |

| 7 | 5-Me | Et | 91 | 92:8 | 94 |

Experimental Protocol: General Procedure for the Asymmetric aza-Henry Reaction [1][3]

To a solution of the N-Boc isatin-derived ketimine (0.1 mmol) in toluene (1.0 mL) were added the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) and 3Å molecular sieves (20 mg). The mixture was stirred at -20 °C for 30 minutes. The corresponding nitroalkane (0.2 mmol) was then added, and the reaction mixture was stirred at -20 °C for the specified time (typically 24-72 hours). Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Proposed Catalytic Cycle for the aza-Henry Reaction

Caption: Proposed catalytic cycle for the this compound-derived thiourea catalyzed aza-Henry reaction.

Asymmetric 1,4-Hydrophosphination

This compound itself can act as an effective organocatalyst for the enantioselective 1,4-hydrophosphination of in situ generated aza-o-quinone methides with H-phosphine oxides. This reaction provides an efficient route to optically active diarylmethyl phosphine oxides.

Quantitative Data for the 1,4-Hydrophosphination Reaction

| Entry | Ar | R | Yield (%) | ee (%) |

| 1 | Ph | Ph | 85 | 88 |

| 2 | 4-MeC6H4 | Ph | 82 | 86 |

| 3 | 4-FC6H4 | Ph | 80 | 85 |

| 4 | 4-ClC6H4 | Ph | 78 | 83 |

| 5 | 4-BrC6H4 | Ph | 75 | 81 |

| 6 | 2-Naphthyl | Ph | 88 | 90 |

| 7 | Ph | 4-MeOC6H4 | 83 | 87 |

Experimental Protocol: General Procedure for the Asymmetric 1,4-Hydrophosphination

To a mixture of the aza-o-quinone methide precursor (0.2 mmol), H-phosphine oxide (0.24 mmol), and this compound (0.02 mmol, 10 mol%) in a sealed tube was added anhydrous solvent (2.0 mL) under an argon atmosphere. The reaction mixture was stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Proposed Catalytic Cycle for the 1,4-Hydrophosphination Reaction

Caption: Proposed catalytic cycle for the this compound-catalyzed 1,4-hydrophosphination.

Conclusion

This compound is a readily available and highly effective organocatalyst for asymmetric synthesis. Its fundamental chemical properties, particularly the basicity of the quinuclidine nitrogen and the defined stereochemical architecture, enable the catalysis of a range of important carbon-carbon and carbon-heteroatom bond-forming reactions with high levels of stereocontrol. The examples of the aza-Henry reaction and 1,4-hydrophosphination detailed in this guide highlight its potential. Further exploration of its catalytic capabilities in other asymmetric transformations is a promising avenue for the development of novel and efficient synthetic methodologies.

References

Hydroquinine as a Cinchona Alkaloid Organocatalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine, a diastereomer of quinine and a member of the cinchona alkaloid family, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. Its unique stereochemical architecture, featuring a rigid quinuclidine core, a quinoline moiety, and key functional groups, enables it to effectively induce chirality in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the application of this compound as an organocatalyst, with a focus on its role in asymmetric Michael additions and hydrophosphination reactions. The guide details experimental protocols, presents quantitative data for various reactions, and illustrates the underlying catalytic mechanisms.

Core Principles of this compound Organocatalysis

The catalytic efficacy of this compound stems from its ability to act as a bifunctional catalyst. The tertiary amine of the quinuclidine core can function as a Brønsted base, deprotonating a pronucleophile to generate a reactive nucleophile. Simultaneously, the hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This dual activation model is crucial for achieving high levels of enantioselectivity in many this compound-catalyzed reactions.

Data Presentation: Asymmetric Reactions Catalyzed by this compound

The following tables summarize the quantitative data for representative asymmetric reactions catalyzed by this compound, showcasing its effectiveness across various substrates and reaction conditions.

Table 1: this compound-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Pentane-2,4-dione | trans-β-nitrostyrene | Toluene | 5 | 82 | 14 (R) | [1] |

| 2 | 1,3-Diphenylpropane-1,3-dione | trans-β-nitrostyrene | Toluene | 5 | 84 | 6 (R) | [1] |

Table 2: this compound-Catalyzed Asymmetric 1,4-Hydrophosphination of in situ Generated aza-o-Quinone Methides with H-phosphine Oxides

| Entry | H-phosphine Oxide | 2-(Aminomethyl)phenol Derivative | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Diphenylphosphine oxide | N-(2-hydroxy-3-methoxybenzyl)aniline | Dichloromethane | 10 | 92 | 95 | |

| 2 | Diphenylphosphine oxide | N-(2-hydroxy-5-methylbenzyl)aniline | Dichloromethane | 10 | 85 | 93 | |

| 3 | Diphenylphosphine oxide | N-(5-bromo-2-hydroxybenzyl)aniline | Dichloromethane | 10 | 95 | 96 | |

| 4 | Bis(4-methoxyphenyl)phosphine oxide | N-(2-hydroxy-3-methoxybenzyl)aniline | Dichloromethane | 10 | 88 | 94 | |

| 5 | Dinaphthylphosphine oxide | N-(2-hydroxy-3-methoxybenzyl)aniline | Dichloromethane | 10 | 75 | 88 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as an organocatalyst.

General Procedure for Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) and the trans-β-nitrostyrene (1.2 equivalents) in the specified solvent (0.2 M), this compound (0.05 equivalents) is added. The resulting mixture is stirred at the specified temperature for the time indicated by TLC analysis. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[1]

Detailed Protocol for Asymmetric 1,4-Hydrophosphination of in situ Generated aza-o-Quinone Methides

To a stirred solution of the 2-(aminomethyl)phenol derivative (0.1 mmol) and the H-phosphine oxide (0.12 mmol) in dichloromethane (1.0 mL) at room temperature, this compound (10 mol%, 0.01 mmol) is added. The reaction mixture is stirred at this temperature for the time specified in the data table. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the corresponding optically active diarylmethyl phosphine oxide.

Mandatory Visualization: Catalytic Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for this compound-catalyzed asymmetric reactions.

Asymmetric Michael Addition: A Bifunctional Activation Pathway

Caption: Bifunctional activation in a this compound-catalyzed Michael addition.

Catalytic Cycle for Asymmetric Hydrophosphination of aza-o-Quinone Methides

Caption: Proposed catalytic cycle for this compound-catalyzed hydrophosphination.

Conclusion

This compound has proven to be a highly effective and versatile organocatalyst for a range of asymmetric transformations. Its ability to provide high yields and excellent enantioselectivities in reactions such as Michael additions and hydrophosphinations makes it a valuable tool for synthetic chemists in academia and industry. The bifunctional nature of its catalytic activity, involving simultaneous activation of both the nucleophile and the electrophile, is key to its success. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this compound in the development of new synthetic methodologies and the efficient construction of complex chiral molecules for drug discovery and other applications.

References

Core Principles of Hydroquinine-Mediated Stereoselection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of hydroquinine-mediated stereoselection, a cornerstone of modern asymmetric catalysis. This compound, a readily available cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts and ligands in a variety of stereoselective transformations, enabling the synthesis of chiral molecules with high enantiopurity. Such molecules are of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry. This guide will delve into the mechanisms of stereoselection, provide quantitative data for key reactions, detail experimental protocols, and visualize the underlying principles through signaling pathways and experimental workflows.

The Sharpless Asymmetric Dihydroxylation: A Paradigm of this compound-Mediated Stereoselection

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction that exemplifies the power of this compound-derived ligands in controlling stereochemical outcomes. This reaction converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] The stereochemical course of the reaction is dictated by the choice of the chiral ligand, which is typically a phthalazine (PHAL) dimer of either dithis compound (DHQ) or dihydroquinidine (DHQD).[2][3]

The commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[2][3] The mnemonic for predicting the stereochemical outcome is that AD-mix-β adds the two hydroxyl groups to the "top face" of the alkene when drawn in a specific orientation, while AD-mix-α adds them to the "bottom face".

The catalytic cycle of the Sharpless AD, as illustrated below, involves the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), regenerates the osmium(VIII) tetroxide for the next catalytic cycle.[2][4]

Quantitative Data for Sharpless Asymmetric Dihydroxylation

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly dependent on the substitution pattern of the alkene substrate. The following table summarizes representative data for the reaction with various alkenes using AD-mix-β.

| Alkene Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| 1-Decene | (R)-1,2-Decanediol | 97 | 97 |

| α-Methylstyrene | (S)-1-Phenyl-1,2-ethanediol | 94 | 92 |

| cis-Stilbene | (1R,2S)-1,2-Diphenyl-1,2-ethanediol | ~70 | 85 |

Data compiled from various sources, including Alfa Chemistry.[3]

This compound as an Organocatalyst in Michael Additions

Beyond its role in ligand-accelerated catalysis, this compound and its derivatives are effective organocatalysts for a range of asymmetric transformations, most notably the Michael addition. In these reactions, the this compound catalyst acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through non-covalent interactions. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor to activate the electrophile.

This dual activation model is crucial for achieving high levels of stereocontrol. The rigid structure of the this compound scaffold creates a well-defined chiral pocket in which the transition state is organized, leading to the preferential formation of one enantiomer.

References

The Pivotal Role of Hydroquinine's Architecture in Driving Asymmetric Organocatalysis

For Immediate Release

A deep dive into the structure-activity relationship (SAR) of hydroquinine, a Cinchona alkaloid, reveals the critical influence of its molecular framework on the efficiency and stereochemical outcome of a variety of organocatalytic reactions. This technical guide synthesizes findings from key research to provide a comprehensive overview for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and mechanistic insights.

This compound, a diastereomer of quinine, serves as a powerful scaffold in asymmetric organocatalysis, primarily due to its unique arrangement of a bulky quinoline moiety, a stereochemically rich quinuclidine core, and a crucial hydroxyl group at the C9 position. These features work in concert to create a chiral pocket that effectively directs the approach of substrates, leading to high levels of enantioselectivity in a range of chemical transformations.

Structure-Activity Relationship: A Quantitative Perspective

The catalytic performance of this compound and its derivatives is exquisitely sensitive to modifications at several key positions. The following tables summarize the quantitative impact of these structural changes on reaction yield and enantiomeric excess (ee) for representative asymmetric reactions.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. This compound-based catalysts have proven highly effective in rendering this reaction enantioselective. Modifications often involve the C9 hydroxyl group, which can act as a hydrogen-bond donor to activate the electrophile, and the quinuclidine nitrogen, which acts as a Brønsted base to activate the nucleophile.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Unsaturated 1,4-Diketones Catalyzed by this compound Derivatives [1][2][3]

| Catalyst | R Group at C9-OH | Yield (%) | ee (%) |

| This compound | H | High | Moderate |

| C9-Benzoyl-hydroquinine | Benzoyl | High | Low |

| C9-Allyl-hydroquinine | Allyl | High | Low |

As demonstrated, derivatization of the C9-hydroxyl group generally leads to a decrease in enantioselectivity, highlighting its crucial role in organizing the transition state through hydrogen bonding.

Asymmetric aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines. This compound-derived thiourea catalysts are particularly effective in this transformation, employing a bifunctional activation mechanism. The thiourea moiety activates the nitroalkane through hydrogen bonding, while the this compound's tertiary amine activates the imine.

Table 2: Enantio- and Diastereoselective aza-Henry Reaction of Isatin-Derived Ketimines with Nitroalkanes Catalyzed by a this compound-Derived Thiourea [4]

| Nitroalkane Substrate | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| Nitroethane | 99 | 97:3 | 98 |

| 1-Nitropropane | 98 | 98:2 | 99 |

| 1-Nitrobutane | 99 | 99:1 | 99 |

| 1-Nitropentane | 99 | >99:1 | 99 |

The catalyst demonstrates excellent yields and stereoselectivities across a range of nitroalkane substrates, indicating a well-defined and robust catalytic pocket.

Mechanistic Insights: Visualizing the Catalytic Cycle

The stereochemical outcome of this compound-catalyzed reactions is dictated by the precise spatial arrangement of the catalyst and substrates in the transition state. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key interactions.

Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.

Caption: Bifunctional activation in a this compound-thiourea catalyzed aza-Henry reaction.

Experimental Protocols: A Representative Methodology

The following provides a generalized experimental protocol for a this compound-catalyzed asymmetric Michael addition, synthesized from common practices in the field.

General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to an α,β-Unsaturated Ketone:

-

Catalyst and Substrate Preparation: To a stirred solution of the α,β-unsaturated ketone (0.2 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at ambient temperature is added the this compound-based catalyst (1-10 mol%).

-

Nucleophile Addition: The 1,3-dicarbonyl compound (0.24 mmol, 1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the specified temperature (ranging from -20 °C to room temperature) and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired chiral product.

-

Characterization: The yield and enantiomeric excess of the product are determined by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The structure-activity relationship of this compound in organocatalysis is a testament to the power of molecular design in achieving high levels of stereocontrol. The strategic positioning of its functional groups allows for effective bifunctional catalysis, where both the nucleophile and electrophile are simultaneously activated and oriented within a chiral environment. Understanding these relationships is paramount for the rational design of new, more efficient, and selective organocatalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries. Future research will likely focus on further refining the this compound scaffold to expand its catalytic scope and enhance its performance in increasingly complex chemical transformations.

References

- 1. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones [beilstein-journals.org]

- 4. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Hydroquinine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroquinine, a Cinchona alkaloid, in common organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document leverages data from closely related Cinchona alkaloids, particularly quinine, to provide valuable reference points. Furthermore, this guide outlines a detailed, standard experimental protocol for the precise determination of solubility and includes a workflow visualization to support experimental design.

Core Focus: Solubility Data

Quantitative solubility data for this compound is not extensively documented in readily accessible literature. However, as this compound is the dihydro-derivative of quinine, the solubility characteristics of quinine can serve as a strong initial estimate. Cinchona alkaloids, as a class, are known to be sparingly soluble in water but exhibit greater solubility in various organic solvents.[1] Some alkaloids are particularly soluble in ethanol, a property historically utilized in medicinal preparations.[1] The solubility of these compounds can, however, vary significantly depending on the specific alkaloid and the polarity of the solvent.[2]

For comparative purposes, the following table summarizes the available quantitative and qualitative solubility data for quinine and other Cinchona alkaloids. It is imperative for researchers to experimentally determine the precise solubility of this compound for their specific applications, as these values are expected to differ.

| Solvent | Chemical Formula | Alkaloid | Solubility | Temperature (°C) |

| Ethanol | C₂H₅OH | Quinine | 125 g / 100 mL | Not Specified |

| Chloroform | CHCl₃ | Quinine | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Quinine | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Quinidine | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Cinchonidine | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Cinchonine | Insoluble | Not Specified |

| Glycerol | C₃H₈O₃ | Quinine | 5 g / 100 mL | Not Specified |

| Water | H₂O | Quinine | 0.05 g / 100 mL | 15 |

Data for Quinine sourced from[3][4]; Data for other Cinchona alkaloids sourced from[5].

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a crystalline compound like this compound is the isothermal shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to conduct preliminary studies to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the container to rest in the thermostatic bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent the overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor to the concentration measured in the diluted sample.

-

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

References

Spectroscopic Characterization of Hydroquinine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of hydroquinine, also known as dithis compound, and its related Cinchona alkaloid derivatives. As a hydrogenated derivative of quinine, this compound presents subtle but significant spectroscopic differences that are critical for its identification and differentiation from other alkaloids in complex mixtures.

This document details the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It includes structured data tables for easy comparison, detailed experimental protocols, and workflow diagrams to support researchers in drug discovery, natural product chemistry, and pharmaceutical quality control.

Introduction to this compound

This compound (CAS No: 522-66-7), with the molecular formula C₂₀H₂₆N₂O₂, is a natural Cinchona alkaloid found alongside its more famous counterpart, quinine.[1] Structurally, it differs from quinine by the reduction of the vinyl group at the C3 position of the quinuclidine ring to an ethyl group. This seemingly minor modification alters its biological activity and physicochemical properties, making unambiguous characterization essential. Spectroscopic methods provide the definitive means for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR, along with two-dimensional techniques, allow for the unambiguous assignment of all protons and carbons in the molecule.

The key difference in the ¹H NMR spectrum compared to quinine is the absence of the characteristic signals for the C3-vinyl group (typically a complex multiplet around 5.0-6.0 ppm) and the appearance of signals corresponding to an ethyl group (a triplet and a quartet) in the upfield region.[2]

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound, with comparative data for quinine to highlight key differences. Data is compiled from typical spectra recorded in CDCl₃ or DMSO-d₆.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Moieties

| Proton | Quinine (Approx. δ) | This compound (Approx. δ) | Key Difference |

| Quinoline Ring | |||

| H-2' | ~8.7 | ~8.7 | No significant change |

| H-5' | ~8.0 | ~8.0 | No significant change |

| H-7' | ~7.4 | ~7.4 | No significant change |

| H-8' | ~7.6 | ~7.6 | No significant change |

| OCH₃ | ~3.9 | ~3.9 | No significant change |

| Quinuclidine Ring | |||

| H-9 (CH-OH) | ~5.7 | ~5.7 | Minor shift possible |

| H-10 (vinyl) | ~5.0 (dd) | N/A | Signal Absent |

| H-11 (vinyl) | ~5.8 (ddd) | N/A | Signal Absent |

| H-10 (ethyl-CH₂) | N/A | ~1.4 (q) | Signal Present |

| H-11 (ethyl-CH₃) | N/A | ~0.8 (t) | Signal Present |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Key Moieties

| Carbon | Quinine (Approx. δ) | This compound (Approx. δ) | Key Difference |

| Quinoline Ring | |||

| C-4' (C-OH) | ~148.0 | ~148.0 | No significant change |

| C-6' (C-OCH₃) | ~158.0 | ~158.0 | No significant change |

| Quinuclidine Ring | |||

| C-9 (CH-OH) | ~71.5 | ~71.5 | Minor shift possible |

| C-3 | ~40.0 | ~37.5 | Upfield shift |

| C-10 (vinyl) | ~141.5 | ~28.0 (ethyl-CH₂) | sp² to sp³ shift |

| C-11 (vinyl) | ~114.5 | ~12.0 (ethyl-CH₃) | sp² to sp³ shift |

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of Cinchona alkaloids is crucial for reproducibility.[3]

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -OH).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Spectra Acquisition :

-

¹H NMR : Acquire with a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire using a proton-decoupled pulse sequence with a spectral width of ~200-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans may be required due to the lower natural abundance of ¹³C.

-

-

2D Spectra Acquisition : For unambiguous assignment, acquire standard 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximity of protons, aiding in stereochemical assignments.[4]

-

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 326.44 g/mol .[1]

Fragmentation Analysis

Under Electrospray Ionization (ESI), this compound readily forms a protonated molecular ion [M+H]⁺ at m/z 327.2.[5] Tandem MS (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. The primary fragmentation pathway for hydrogenated Cinchona alkaloids involves the cleavage of bonds around the C9-hydroxyl group and within the quinuclidine ring.[6]

Table 3: Key MS/MS Fragments of this compound ([M+H]⁺ = 327.2)

| Fragment m/z | Proposed Structure/Loss | Notes |

| 309.2 | [M+H - H₂O]⁺ | Loss of the C9-hydroxyl group as water. |

| 186.1 | [Quinuclidine-ethyl moiety]⁺ | Cleavage resulting in the substituted quinuclidine portion.[5] |

| 172.1 | [Fragment from quinuclidine ring]⁺ | Further fragmentation of the quinuclidine ring.[5] |

| 160.1 | [Methoxyquinoline moiety+H]⁺ | Cleavage yielding the protonated quinoline portion.[5] |

| 136.0 | [Quinoline core]⁺ | Loss of the methoxy group from the quinoline fragment. |

Experimental Protocol for LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method for analyzing this compound in complex mixtures.[7]

-

Chromatography :

-

Column : Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7]

-

Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective. Formic acid aids in the protonation of the analyte.[7]

-

Gradient : A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate : 0.3-0.6 mL/min.[7]

-

-

Mass Spectrometry :

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode : Full scan mode to detect the [M+H]⁺ ion (m/z 100-500).

-

MS/MS Analysis : Data-dependent acquisition to trigger fragmentation of the most intense ions, or targeted MS/MS on the precursor ion m/z 327.2.

-

Collision Energy : Optimize collision energy (e.g., 15-40 eV) to achieve a rich fragmentation spectrum.

-

Vibrational and Electronic Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary data related to the functional groups and the chromophoric system of this compound, respectively.

FTIR Spectroscopy

The FTIR spectrum of this compound is dominated by vibrations of its functional groups. It is expected to be very similar to that of quinine, as the key functional groups (hydroxyl, methoxy, quinoline, and quinuclidine) are identical.

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 (broad) | O-H stretch | Hydroxyl group |

| ~3050-3100 | C-H stretch (aromatic) | Quinoline ring |

| ~2850-2960 | C-H stretch (aliphatic) | Quinuclidine and ethyl groups |

| ~1620, ~1590, ~1510 | C=C and C=N stretch | Quinoline ring |

| ~1240 | C-O stretch (aryl ether) | Methoxy group |

| ~1030 | C-O stretch (secondary alcohol) | C9-OH group |

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is determined by the π-electron system of the quinoline ring. As this chromophore is identical to that in quinine, their UV-Vis spectra are nearly indistinguishable. The absorption maxima are sensitive to pH due to the protonation of the quinoline and quinuclidine nitrogens.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Solvent / pH | λₘₐₓ (nm) | Chromophore Transition |

| Ethanol | ~232, ~280, ~332 | π → π* transitions of the quinoline ring |

| 0.1 N H₂SO₄ | ~250, ~315, ~345 | π → π* transitions (protonated quinoline) |

Experimental Protocols

-

FTIR Spectroscopy :

-

Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and evaporating the solvent.

-

Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

-

-

UV-Vis Spectroscopy :

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-20 µg/mL) in a UV-transparent solvent such as ethanol, methanol, or an appropriate buffer.

-

Data Acquisition : Use a dual-beam spectrophotometer and scan the absorbance from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

-

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of analytical processes and molecular relationships.

General Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Structural Relationship of Major Cinchona Alkaloids

Caption: Structural relationships between this compound and other Cinchona alkaloids.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 3. Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithis compound (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 5. (-)-Dithis compound | C20H26N2O2 | CID 121515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New results on the mass spectra of cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Hydroquinine-Catalyzed Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for hydroquinine-catalyzed asymmetric Michael addition reactions. The following sections describe three distinct protocols utilizing this compound-derived catalysts for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for pharmaceuticals and other applications.

Protocol 1: this compound-Thiourea Catalyzed Asymmetric Michael Addition of 2-Hydroxy-1,4-Naphthoquinone to Nitroalkenes

This protocol, adapted from the work of Woo and Kim, describes a highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to various nitroalkenes using a bifunctional this compound-derived thiourea organocatalyst.[1][2][3] This reaction is valuable for the synthesis of chiral nitroalkylated naphthoquinone derivatives, which are important structural motifs in biologically active compounds.

Data Presentation

The following table summarizes the results for the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone to a range of substituted nitroalkenes.

| Entry | Nitroalkene (R) | Time (h) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 2 | 92 | 99 |

| 2 | 4-MeC₆H₄ | 3 | 91 | 96 |

| 3 | 4-MeOC₆H₄ | 3 | 85 | 95 |

| 4 | 4-FC₆H₄ | 2 | 93 | 95 |

| 5 | 4-ClC₆H₄ | 3 | 90 | 91 |

| 6 | 4-BrC₆H₄ | 3 | 95 | 95 |

| 7 | 2-FC₆H₄ | 4 | 95 | 95 |

| 8 | 2-BrC₆H₄ | 4 | 95 | 95 |

| 9 | 2-Thienyl | 5 | 93 | 93 |

| 10 | 2-Naphthyl | 5 | 93 | 99 |

| 11 | Isobutyl | 5 | 90 | 97 |

Experimental Protocol

General Procedure: [1]

-

To a stirred solution of the this compound-derived thiourea catalyst (1.3 mg, 0.002 mmol, 1 mol%) in tetrahydrofuran (THF, 0.4 mL) in a reaction vial, add 2-hydroxy-1,4-naphthoquinone (34.8 mg, 0.2 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add a solution of the corresponding nitroalkene (0.2 mmol) in THF to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for the time indicated in the data table (2-5 hours).

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired Michael adduct.

Experimental Workflow

References

- 1. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Hydroquinine-Based Chiral Ligands in Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and application of hydroquinine-based chiral ligands, particularly focusing on their use in metal-catalyzed asymmetric synthesis. The protocols detailed below are designed to be clear and reproducible for researchers in organic chemistry and drug development.

Introduction

This compound (HQN), a Cinchona alkaloid, serves as a readily available chiral scaffold for the synthesis of a variety of powerful ligands for asymmetric catalysis. These ligands, often dimeric in nature, have proven to be highly effective in a range of metal-catalyzed transformations, most notably the Sharpless Asymmetric Dihydroxylation. The stereochemical information embedded within the this compound framework is efficiently transferred to the substrate, leading to high enantioselectivities. This document outlines the synthesis of a key this compound-based ligand, (DHQ)₂PHAL, and its application in the asymmetric dihydroxylation of olefins.

Data Presentation

The following table summarizes the performance of this compound-based ligands in the Sharpless Asymmetric Dihydroxylation of various olefin substrates. The data highlights the high yields and excellent enantiomeric excesses (% ee) typically achieved with this catalytic system.

| Olefin Substrate | Ligand System | Product Diol | Yield (%) | Enantiomeric Excess (% ee) |

| trans-Stilbene | AD-mix-α ((DHQ)₂PHAL) | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | 97 |

| 1-Decene | AD-mix-α ((DHQ)₂PHAL) | (R)-1,2-Decanediol | 95 | 97 |

| α-Methylstyrene | AD-mix-α ((DHQ)₂PHAL) | (R)-1-Phenyl-1,2-ethanediol | 94 | 88 |

| trans-5-Decene | AD-mix-α ((DHQ)₂PHAL) | (5R,6R)-5,6-Decanediol | 89 | 99 |

| 1-Phenylcyclohexene | AD-mix-α ((DHQ)₂PHAL) | (1R,2S)-1-Phenyl-1,2-cyclohexanediol | 92 | 97 |

| Methyl trans-cinnamate | AD-mix-α ((DHQ)₂PHAL) | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 96 |

Data compiled from various literature sources.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(9-O-dihydroquininyl)phthalazine ((DHQ)₂PHAL)

This protocol describes the synthesis of the (DHQ)₂PHAL ligand, a cornerstone of the Sharpless Asymmetric Dihydroxylation.[1]

Materials:

-

Dithis compound (DHQ)

-

1,4-Dichlorophthalazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium hydroxide (KOH), powdered

-

Toluene, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add dithis compound (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and powdered potassium hydroxide (3.0 equivalents).

-

Add anhydrous toluene to the flask to create a stirrable suspension.

-

Add 1,4-dichlorophthalazine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the (DHQ)₂PHAL ligand as a white solid.

Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-α

This protocol details a typical procedure for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-α, which contains the (DHQ)₂PHAL ligand.[2][3]

Materials:

-

trans-Stilbene

-

AD-mix-α

-

tert-Butanol

-

Deionized water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL Erlenmeyer flask, prepare a solvent mixture of tert-butanol and deionized water (1:1, v/v).

-

Add AD-mix-α (1.4 g per 1 mmol of olefin) to the solvent mixture and stir at room temperature until the solids are dissolved and two clear phases are formed. The lower aqueous phase should be a bright yellow.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Add trans-stilbene (1.0 equivalent) to the cold, stirred mixture.

-

Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-α) and stir for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield (R,R)-1,2-diphenyl-1,2-ethanediol.

Visualizations

The following diagrams illustrate the key processes involved in the preparation and use of this compound-based chiral ligands.

Caption: Workflow for the synthesis of the (DHQ)₂PHAL chiral ligand.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.[4][5][6]

References

Application of Hydroquinine Derivatives in the Kinetic Resolution of Axially Chiral 3-Arylquinolines

Affiliation: Advanced Catalyst Research Institute

Introduction

The kinetic resolution of racemic mixtures is a powerful strategy for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. This application note details the use of a hydroquinine derivative, specifically a C-9 epi-aminoquinine-derived N-iso-propylurea catalyst, in the kinetic resolution of racemic 3-aryl-2-fluoroquinolines. This method provides access to enantioenriched atropisomeric 3-arylquinolines, a structural motif present in numerous biologically active molecules. The protocol described herein is based on the work of Gustafson et al., who developed a catalytic atroposelective nucleophilic aromatic substitution (SNAr) reaction.[1][2][3]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to facilitate the application of this methodology in their own research.

Principle of the Method

The kinetic resolution is achieved through an enantioselective SNAr reaction between a racemic 3-aryl-2-fluoroquinoline and a nucleophile, in this case, a thiophenol. The chiral catalyst, a derivative of the Cinchona alkaloid this compound, selectively accelerates the reaction of one enantiomer of the racemic starting material, leaving the unreacted enantiomer in excess. The stereochemical outcome is dependent on the stereochemical stability of the starting material. For substrates with a high barrier to rotation (Class 3 atropisomers), a classic kinetic resolution is observed. For substrates with a low barrier to rotation (Class 1 atropisomers), a dynamic kinetic resolution can occur, potentially leading to a theoretical yield of 100% of a single enantiomer of the product.[2]

Data Presentation

The following table summarizes the results obtained for the kinetic resolution of various stereochemically stable 3-aryl-2-fluoroquinolines using the C-9 epi-aminoquinine-derived N-iso-propylurea catalyst (C4). The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers.

| Substrate (1) | Product (2) | Isolated Yield of 2 (%) | e.r. of 2 | Isolated Yield of 1 (%) | e.r. of 1 | s-factor |

| 1p (R2 = o-OCF3) | 2p | 45 | 9:91 | 54 | 83:17 | 21 |

| 1q (R2 = o-Ph) | 2q | - | - | - | - | 16 |

| 1r (R2 = o-Me) | 2r | - | - | - | - | 15 |

| 1s (R2 = o-Cl) | 2s | - | - | - | - | 4.7 |

| 1t (R2 = o-Cl) | 2t | - | - | - | - | 15 |

| 1u (R2 = o-CF3) | 2u | 25 | 5:95 | - | - | 27 |

| 1v (C4-substituent = Ph) | 2v | - | - | - | - | 15 |

*e.r. = enantiomeric ratio. Data sourced from[2].

Experimental Protocols

General Procedure for the Kinetic Resolution of 3-Aryl-2-fluoroquinolines

This protocol is adapted from the work of Gustafson and coworkers.[2]

Materials:

-

Racemic 3-aryl-2-fluoroquinoline (1.0 equiv)

-

Thiophenol (1.2 equiv)

-

C-9 epi-aminoquinine-derived N-iso-propylurea catalyst (C4) (20 mol%)

-

Potassium phosphate, dibasic (K2HPO4) (2.0 equiv)

-

n-Hexanes (anhydrous)

-

m-Xylene (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the racemic 3-aryl-2-fluoroquinoline (1.0 equiv), the C-9 epi-aminoquinine-derived N-iso-propylurea catalyst (C4, 0.2 equiv), and K2HPO4 (2.0 equiv).

-

Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

-

Add a mixture of anhydrous n-hexanes and m-xylene (30:70 v/v) to achieve a final substrate concentration of 0.1 M.

-

Add thiophenol (1.2 equiv) to the reaction mixture via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction (or desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the unreacted starting material and the thiolated product.

-

Determine the enantiomeric ratio of the unreacted starting material and the product by chiral HPLC analysis.

Mandatory Visualizations

Caption: Workflow for the kinetic resolution of 3-arylquinolines.

Caption: Energy profile of the this compound-catalyzed kinetic resolution.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic atroposelective dynamic kinetic resolutions and kinetic resolutions towards 3-arylquinolines via SNAr - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Enantioselective Synthesis of Dihydroquinolones Utilizing Cinchona Alkaloid-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 3,4-dihydroquinolin-2-ones. While direct protocols for the use of hydroquinine are not extensively documented in recent literature, this guide focuses on a highly analogous and effective method employing a bifunctional squaramide-based organocatalyst. Such catalysts are frequently derived from cinchona alkaloids, the family to which this compound belongs, and operate on similar principles of asymmetric induction. The presented methodology is based on an organocatalytic [4+2]-cyclization reaction, yielding chiral 3,4-dihydroquinolin-2-ones with complex structures, including tetrasubstituted carbon stereocenters.[1]

Introduction

Dihydroquinolin-2-one scaffolds are prevalent in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities. The development of stereoselective methods to access these molecules is of significant interest in medicinal chemistry and drug development. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for these transformations. Cinchona alkaloids and their derivatives, such as this compound, are a cornerstone of organocatalysis due to their rigid chiral framework and functional groups that can act as both Brønsted acids and Lewis bases. This dual functionality is effectively harnessed in bifunctional squaramide catalysts.

The following protocols are based on the successful asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a chiral bifunctional squaramide organocatalyst.[1] This reaction proceeds with high yields and excellent stereoselectivity, providing a reliable route to enantioenriched dihydroquinolin-2-ones.

Reaction Principle and Workflow

The enantioselective synthesis of 3,4-dihydroquinolin-2-ones is achieved through a formal [4+2]-cyclization. The bifunctional squaramide catalyst activates both the 2-amino-β-nitrostyrene and the azlactone through hydrogen bonding, orienting them in a chiral environment to facilitate a stereoselective reaction.

Figure 1. General experimental workflow for the enantioselective synthesis of 3,4-dihydroquinolin-2-ones.

Experimental Protocols

Materials:

-

2-Amino-β-nitrostyrene derivatives

-

Azlactone derivatives

-

Bifunctional squaramide organocatalyst (derived from a cinchona alkaloid)

-

Anhydrous Chloroform (CHCl₃)

-

Standard laboratory glassware and stirring equipment

-

Cooling bath capable of reaching -60 °C

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

General Procedure for the Asymmetric [4+2]-Cyclization: [1]

-

To a dry reaction vial equipped with a magnetic stir bar, add the 2-amino-β-nitrostyrene (0.10 mmol, 1.0 equivalent) and the bifunctional squaramide organocatalyst (0.010 mmol, 0.1 equivalent).

-

Add anhydrous chloroform (0.50 mL) to the vial.

-

Cool the mixture to -60 °C using a suitable cooling bath.

-

Add the azlactone (0.15 mmol, 1.5 equivalents) to the cooled reaction mixture.